N-[(3R,4S)-1-[2-(4-chloropyrazol-1-yl)acetyl]-4-cyclopropylpyrrolidin-3-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3R,4S)-1-[2-(4-chloropyrazol-1-yl)acetyl]-4-cyclopropylpyrrolidin-3-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a cyclopropyl group, and a methanesulfonamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-[2-(4-chloropyrazol-1-yl)acetyl]-4-cyclopropylpyrrolidin-3-yl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the cyclopropyl group, and the attachment of the methanesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize costs. Additionally, purification techniques, such as crystallization, distillation, or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-1-[2-(4-chloropyrazol-1-yl)acetyl]-4-cyclopropylpyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(3R,4S)-1-[2-(4-chloropyrazol-1-yl)acetyl]-4-cyclopropylpyrrolidin-3-yl]methanesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. It may serve as a lead compound for the development of new drugs.
Medicine: Research on this compound includes its potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-1-[2-(4-chloropyrazol-1-yl)acetyl]-4-cyclopropylpyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(3R,4S)-1-[2-(4-chloropyrazol-1-yl)acetyl]-4-cyclopropylpyrrolidin-3-yl]methanesulfonamide include:
- N-[(3R,4S)-1-[2-(4-methylpyrazol-1-yl)acetyl]-4-cyclopropylpyrrolidin-3-yl]methanesulfonamide
- N-[(3R,4S)-1-[2-(4-ethylpyrazol-1-yl)acetyl]-4-cyclopropylpyrrolidin-3-yl]methanesulfonamide
- N-[(3R,4S)-1-[2-(4-phenylpyrazol-1-yl)acetyl]-4-cyclopropylpyrrolidin-3-yl]methanesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloropyrazole moiety. This structural feature may confer distinct biological activities or chemical reactivity compared to its analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(3R,4S)-1-[2-(4-chloropyrazol-1-yl)acetyl]-4-cyclopropylpyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O3S/c1-22(20,21)16-12-7-17(6-11(12)9-2-3-9)13(19)8-18-5-10(14)4-15-18/h4-5,9,11-12,16H,2-3,6-8H2,1H3/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSICGOXJQORGMY-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CN(CC1C2CC2)C(=O)CN3C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@H]1CN(C[C@@H]1C2CC2)C(=O)CN3C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.